molecular formula C21H24F2N4O2 B2445272 N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898451-62-2

N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2445272
CAS No.: 898451-62-2
M. Wt: 402.446
InChI Key: DLKMJDFIELHLJT-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
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Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2/c1-26-10-12-27(13-11-26)19(15-2-4-16(22)5-3-15)14-24-20(28)21(29)25-18-8-6-17(23)7-9-18/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKMJDFIELHLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with oxalamide precursors. The structural formula can be represented as:

C20H24F2N4O2\text{C}_{20}\text{H}_{24}\text{F}_2\text{N}_4\text{O}_2

This compound features a central oxalamide moiety flanked by two 4-fluorophenyl groups and a 4-methylpiperazine substituent, which contributes to its biological activity through various mechanisms.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key enzymes, including monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Inhibitors of MAO are significant in treating depression and other neurological disorders .
  • Binding Affinity : The fluorinated phenyl groups enhance the binding affinity to hydrophobic pockets in target proteins, potentially improving the selectivity and efficacy of the compound.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound could also exhibit similar effects. For example, related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

  • Monoamine Oxidase Inhibition : A study evaluating various derivatives found that compounds with similar structures to this compound exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM for certain derivatives .
  • Anticancer Activity : In vitro studies showed that oxalamide derivatives could inhibit cancer cell proliferation significantly. For instance, one study reported that a related compound reduced cell viability in breast cancer cells by over 50% at concentrations of 10 µM .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperazine ring or substitution patterns on the phenyl rings could enhance biological activity. This highlights the importance of structural optimization in drug design .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Reference
N1-(4-fluorophenyl)-N2-(...)MAO-B Inhibition0.013
Related Compound AAnticancer Activity10
Related Compound BCytotoxicity (Breast Cancer)<5

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC20H24F2N4O2
Molecular Weight392.42 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Q & A

Q. What statistical approaches are robust for SAR analysis?

  • Methodological Answer :
  • Multivariate Analysis : Use PCA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Bootstrapping : Apply to IC₅₀ datasets to estimate confidence intervals and outliers .

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